(4-Methoxy-3-methylpyridin-2-yl)methanol

説明

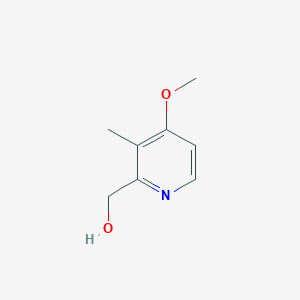

(4-Methoxy-3-methylpyridin-2-yl)methanol (CAS: 86604-77-5) is a pyridine derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . Its structure features a hydroxymethyl group (-CH₂OH) at the 2-position, a methoxy (-OCH₃) group at the 4-position, and a methyl (-CH₃) substituent at the 3-position of the pyridine ring. Key properties include:

- Purity: ≥96%

- Storage: Stable under dry, room-temperature conditions

- Hazards: Classified with warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

This compound is primarily recognized as a pharmaceutical impurity in drugs like Ilaprazole (Impurity 34) and Rabeprazole (Impurity 51) . Its synthetic utility is highlighted in coupling reactions, such as with benzimidazole derivatives under Cs₂CO₃ catalysis in DMF .

特性

IUPAC Name |

(4-methoxy-3-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHQBGRAEVQZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445615 | |

| Record name | (4-Methoxy-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-77-5 | |

| Record name | (4-Methoxy-3-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The predominant synthetic route for (4-Methoxy-3-methylpyridin-2-yl)methanol involves the functionalization of 4-methoxy-3-methylpyridine through hydroxymethylation at the 2-position. This is typically achieved by:

- Reacting 4-methoxy-3-methylpyridine with formaldehyde under basic conditions , leading to the formation of an intermediate hydroxymethyl derivative.

- Subsequent reduction or direct isolation of the hydroxymethyl group to yield the target alcohol.

This approach leverages the nucleophilicity of the pyridine ring at the 2-position and the electrophilicity of formaldehyde, facilitating selective substitution.

Detailed Preparation Methods

Hydroxymethylation via Formaldehyde Addition

- Starting Material: 4-Methoxy-3-methylpyridine.

- Reagents: Formaldehyde (aqueous or paraformaldehyde), base (e.g., sodium hydroxide or potassium carbonate).

- Solvent: Typically polar protic solvents such as ethanol or water.

- Conditions: Room temperature to moderate heating (25–80°C), reaction times ranging from 1 to 6 hours depending on solvent and temperature.

- Mechanism: Nucleophilic attack of the pyridine nitrogen-adjacent carbon on formaldehyde, forming a hydroxymethyl intermediate.

Reduction and Purification

- If the intermediate is an aldehyde or other oxidized form, reduction is performed using agents such as sodium borohydride or lithium aluminum hydride to afford the primary alcohol.

- Purification is commonly achieved by extraction, crystallization, or chromatography.

Reaction Parameters and Yield Optimization

The yield and purity of this compound are influenced by several factors:

| Reaction Parameter | Effect on Yield and Purity |

|---|---|

| Solvent Type | Ethanol favors higher purity and yield compared to DMF or acetonitrile due to better solubility and fewer side reactions. |

| Temperature | Moderate heating (50–80°C) accelerates reaction but may increase side products; room temperature favors selectivity. |

| Reaction Time | Longer times improve conversion but risk degradation; optimal times are 1–3 hours. |

| Base Strength | Strong bases promote faster reaction but may cause side reactions; mild bases preferred. |

| Formaldehyde Concentration | Stoichiometric or slight excess ensures complete hydroxymethylation. |

Synthetic Yield Data

| Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Ethanol, RT, 1 hr | 91 | >97 | Optimal balance of yield and purity |

| DMF, 80°C, 3 hr | 78 | 95 | Higher temperature reduces purity |

| Acetonitrile, reflux, 6 hr | 65 | 90 | Longer time and harsh conditions lower yield |

Table 1: Yield Optimization for this compound synthesis under various conditions.

Alternative Synthetic Routes

- Nucleophilic Substitution: Starting from 2-chloromethyl-4-methoxy-3-methylpyridine, nucleophilic substitution with hydroxide ions can yield the target alcohol.

- Catalytic Hydrogenation: Some patents describe catalytic hydrogenation of corresponding aldehyde intermediates using Raney nickel or other catalysts under hydrogen atmosphere to afford the alcohol.

- One-step Synthesis: AI-assisted retrosynthesis tools suggest direct one-step hydroxymethylation with formaldehyde under optimized conditions, streamlining the process and minimizing intermediates.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and purity of this compound, the following spectroscopic techniques are employed:

| Technique | Key Observations | Interpretation |

|---|---|---|

| 1H-NMR | δ 3.84 ppm (singlet, 3H, methoxy), δ 2.3–2.5 ppm (singlet, 3H, methyl), δ 4.6 ppm (singlet, 2H, CH₂OH) | Confirms methoxy, methyl, and hydroxymethyl protons |

| FTIR | Broad O-H stretch at ~3200–3500 cm⁻¹, C-O stretch at ~1250 cm⁻¹, aromatic C=N stretch at ~1590 cm⁻¹ | Confirms alcohol and pyridine functionalities |

| HRMS | Molecular ion peak at m/z 168.0651 [M+H]⁺ | Matches calculated molecular weight |

Table 2: Spectral data confirming structure of this compound.

Summary of Preparation Methods

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Hydroxymethylation | Reaction of 4-methoxy-3-methylpyridine with formaldehyde | Formaldehyde, base (NaOH/K₂CO₃), ethanol, RT to 80°C |

| 2. Reduction (if needed) | Reduction of aldehyde intermediate to alcohol | NaBH₄ or LiAlH₄, mild conditions |

| 3. Purification | Isolation of pure product | Extraction, crystallization, chromatography |

Research Findings and Notes

- The reaction is highly selective for the 2-position due to electronic effects of the methoxy and methyl groups on the pyridine ring.

- Optimization of solvent and temperature is critical to minimize side reactions such as over-oxidation or polymerization of formaldehyde.

- The compound’s hydroxymethyl group is reactive and can be further derivatized, making this preparation method valuable for synthetic chemistry applications.

- Industrial scale-up would require continuous flow reactors and stringent quality control to maintain high purity and yield.

化学反応の分析

(4-Methoxy-3-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Structural Characteristics

The compound features a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position. This configuration contributes to its unique chemical properties, making it an interesting target for further research.

Organic Synthesis

Intermediate in Synthesis:

(4-Methoxy-3-methylpyridin-2-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional modifications, which can be exploited in synthetic pathways to develop new compounds with desired properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Comparison with Similar Compounds:

The compound shares structural similarities with other pyridine derivatives, which can inform its reactivity and potential applications. Below is a comparison table highlighting key features of related compounds:

| Compound Name | Structural Features | Similarity | Unique Aspects |

|---|---|---|---|

| (4-Methoxy-3-methylpyridine) | Lacks hydroxymethyl group | 0.92 | Different reactivity due to absence of alcohol |

| (4-Ethoxy-3-methylpyridin-2-yl)methanol | Ethoxy instead of methoxy | 0.98 | Variations in solubility and reactivity |

| (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol | Contains trifluoroalkyl group | 0.82 | Enhanced lipophilicity and potential biological activity |

Medicinal Chemistry

Therapeutic Potential:

Research indicates that this compound may interact with various biomolecules, suggesting potential therapeutic implications. The presence of both an aromatic pyridine ring and a hydroxymethyl group may facilitate interactions through hydrogen bonding and π-π stacking.

Biological Activity:

Studies have begun to explore the compound's biological activity, including its binding affinity to enzymes and receptors. These investigations aim to elucidate how this compound modulates biological pathways, which could lead to insights into its therapeutic applications.

Case Studies

While specific published research focusing solely on this compound is limited, its structural analogs have shown promise in various studies:

Modulation of Neurotransmitter Systems:

Compounds structurally related to this compound have been studied for their role as modulators of neurotransmitter systems, particularly glutamate receptors. These studies highlight the potential for developing cognitive enhancers or treatments for neurological disorders based on similar structural frameworks.

作用機序

The mechanism of action of (4-Methoxy-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Substituted Pyridinemethanols with Methoxy Groups

Key Observations :

- Trimethoxy derivatives (e.g., (2,3,6-Trimethoxypyridin-4-yl)methanol) exhibit higher molecular weights and enhanced solubility due to multiple polar groups .

Halogen-Substituted Pyridinemethanols

Key Observations :

- Halogen substituents (Cl, I) enhance electrophilicity, making these compounds suitable for cross-coupling reactions. For example, (2-Chloro-4-iodopyridin-3-yl)methanol serves as a substrate in Suzuki-Miyaura reactions .

- Dichloro derivatives (e.g., (3,6-Dichloro-5-methoxypyridin-2-yl)methanol) show promise in antimicrobial studies due to increased lipophilicity .

Methyl-Substituted Pyridinemethanols

Key Observations :

- The target compound’s 3-methyl group may reduce metabolic degradation compared to non-methylated analogs, enhancing stability in biological systems .

Physicochemical Data and Discrepancies

- Boiling Point : Reported as 276.865°C at 760 mmHg in one source , but marked as unavailable in others . This discrepancy may arise from differences in measurement methods or sample purity.

- Density : 1.12 g/cm³ , though experimental validation is lacking in most sources.

- Synthetic Relevance: The compound’s hydroxymethyl group enables esterification or oxidation to carboxylic acids, a feature shared with analogs like (4-Methoxypyridin-2-yl)methanol .

生物活性

(4-Methoxy-3-methylpyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₁NO₂

- CAS Number : 253345-81-2

The presence of a methoxy group and a hydroxymethyl group in the pyridine ring contributes to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound might possess antibacterial and antifungal properties. Its structure allows for interaction with microbial cell membranes, potentially disrupting their integrity.

- Enzyme Inhibition : The compound has been suggested as a potential enzyme inhibitor, which may have implications in treating diseases where enzyme dysregulation is a factor.

- Neurotransmitter Modulation : There is emerging evidence that this compound may modulate neurotransmitter systems, making it a candidate for further research in neurological disorders.

Antimicrobial Activity

A study performed on various monomeric alkaloids indicated that compounds similar to this compound demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .

| Microorganism | MIC Range (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Enzyme Inhibition Studies

Further investigations have highlighted the compound's potential as an enzyme inhibitor, particularly in pathways related to cancer progression. For instance, derivatives of pyridine compounds have shown significant inhibitory activity against cancer cell lines like A549 and HCT116, with IC50 values reported as low as 2.39 µM for related structures .

Case Studies

- Cancer Research : A series of studies evaluated related pyridine derivatives for their anticancer properties, revealing promising results in inhibiting cell proliferation through specific enzyme pathways . The structural modifications, including the methoxy group, were crucial for enhancing biological activity.

- Neuropharmacology : Research into neurotransmitter modulation has suggested that compounds like this compound can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological conditions .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in antimicrobial and anticancer applications. Its unique structural features warrant detailed exploration through pharmacological studies to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on:

- Conducting comprehensive in vitro and in vivo studies to validate the preliminary findings.

- Exploring structure–activity relationships (SAR) to optimize the compound's efficacy.

- Investigating potential side effects and safety profiles in clinical settings.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。